molecular formula C12H17NO B14847960 3-Cyclopropoxy-N,N,4-trimethylaniline

3-Cyclopropoxy-N,N,4-trimethylaniline

Cat. No.: B14847960
M. Wt: 191.27 g/mol
InChI Key: SOGISRZWDQVRLT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N,4-trimethylaniline (CAS: Not explicitly provided; structural analog of N,N,4-trimethylaniline, CAS 99-97-8 ) is a substituted aniline derivative featuring a cyclopropoxy group at the 3-position, alongside N,N-dimethyl and 4-methyl substituents. This compound is structurally distinct due to the strained cyclopropane ring, which introduces unique steric and electronic properties compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-N,N,4-trimethylaniline

InChI

InChI=1S/C12H17NO/c1-9-4-5-10(13(2)3)8-12(9)14-11-6-7-11/h4-5,8,11H,6-7H2,1-3H3

InChI Key

SOGISRZWDQVRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N,4-trimethylaniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-N,N-dimethylaniline with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

In industrial settings, the production of 3-Cyclopropoxy-N,N,4-trimethylaniline may involve a one-pot synthesis method to improve efficiency and reduce the risk of hazardous chemical exposure. This method combines the reaction and distillation steps into a single process, thereby minimizing the handling of dangerous chemicals and enhancing production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N,4-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-N,N,4-trimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N,4-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative coupling reactions, forming intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Substituent Position and Reactivity in Catalytic Reactions

The position of substituents on the aromatic ring critically influences reactivity. For example:

  • N,N,3-Trimethylaniline (meta-substituted) exhibits high reactivity in allylation reactions, achieving 84% yield under Pd-catalyzed conditions .
  • N,N,4-Trimethylaniline (para-substituted) shows significantly lower reactivity (35% yield in allylation) and poor performance in C–H olefination (3% yield in DCE at 40°C) .
  • N,N,2-Trimethylaniline (ortho-substituted) is unreactive in allylation due to steric hindrance .

However, the electron-donating cyclopropoxy group may modulate electronic effects, altering pathways in electrochemical or Friedel-Crafts reactions .

Physicochemical and Application-Based Differences

Compound Key Properties/Applications Reference
N,N,4-Trimethylaniline - Used in illite modification for silicone adhesives, improving thermal resistance (SAFT test limit) .
- Electrochemical oxidation generates iminium cations for heterocycle functionalization .
3-Cyclopropoxy-N,N,4-trimethylaniline - Cyclopropoxy group may enhance thermal stability in adhesives due to rigid structure.
- Potential for unique electrochemical behavior due to electron-rich oxygen atom.
Inferred
N,N,3-Trimethylaniline - High catalytic reactivity in allylation (84% yield) due to favorable meta-substitution .
- Limited steric hindrance compared to ortho/cyclopropoxy analogs.

Steric and Electronic Profiles

  • Electronic Effects: The cyclopropoxy group is a stronger electron donor than methyl, which could stabilize radical intermediates (e.g., in electrochemical reactions) or alter regioselectivity in electrophilic attacks .

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